Debenzoylgalloylpaeoniflorin

Description

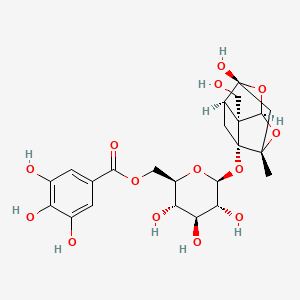

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O14/c1-20-6-22(32)12-4-23(20,21(12,7-24)19(36-20)37-22)35-18-16(30)15(29)14(28)11(34-18)5-33-17(31)8-2-9(25)13(27)10(26)3-8/h2-3,11-12,14-16,18-19,24-30,32H,4-7H2,1H3/t11-,12-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMDOEIOARUSRC-PUFBVGNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways

Botanical Sources and Distribution

The distribution of Debenzoylgalloylpaeoniflorin appears to be concentrated within the Paeonia genus, which is renowned for its rich and diverse profile of monoterpene glycosides.

The Chinese peony, Paeonia lactiflora, is a well-documented source of numerous bioactive compounds, most notably paeoniflorin (B1679553) and albiflorin (B1665693). nih.govnih.gov While research has heavily focused on these two major components, the presence of various other paeoniflorin-type structures within the plant suggests that P. lactiflora is a highly probable source of this compound. These related compounds are often found together, varying by the acyl groups attached to the paeoniflorin core. The roots of P. lactiflora are the primary site for the accumulation of these monoterpene glycosides. nih.gov

Paeonia × suffruticosa, the tree peony, is a confirmed botanical source of this compound. nih.gov Scientific analysis of the chemical constituents of P. × suffruticosa flowers has explicitly identified this compound among other monoterpenoid glycosides like paeoniflorin, galloylpaeoniflorin, and benzoylpaeoniflorin. nih.gov The tree peony has a long history of use in traditional Chinese medicine, and its root bark, known as Moutan Cortex, is officially recognized in several pharmacopoeias. nih.govencyclopedia.pub

Table 1: Documented Monoterpenoid Glycosides in Paeonia suffruticosa Flowers

| Group of Compounds | Compounds |

| Monoterpenoid glycosides | benzoylpaeoniflorin |

| benzoyloxypaeoniflorin | |

| This compound | |

| 8-debenzoylpaeoniflorin | |

| galloyloxypaeoniflorin | |

| galloylpaeoniflorin | |

| oxypaeoniflorin | |

| paeoniflorin | |

| paeonolide |

This table is based on data from a 2022 review on the chemical composition of Paeonia × suffruticosa. nih.gov

Given that paeoniflorin is considered a characteristic chemical constituent of the Paeoniaceae family, other species within this genus are potential sources of this compound. researchgate.net For instance, Paeonia veitchii is another species noted for containing paeoniflorin and is used in traditional medicine. nih.gov The shared biosynthetic pathways for monoterpene glycosides across these species make it plausible that derivatives like this compound are also present, albeit possibly in lower concentrations.

Research on Extraction and Initial Purification Methodologies

The extraction and purification of this compound from plant matrices follow general phytochemical isolation principles. While specific protocols for this individual compound are not extensively detailed in the reviewed literature, the methods used for its parent compounds, paeoniflorin and albiflorin, are directly applicable.

Initial extraction from the plant material (typically roots or flowers) often involves the use of polar solvents. Methodologies such as liquid-liquid extraction, Soxhlet extraction, ultrasonic-assisted extraction, and accelerated solvent extraction are commonly employed to create a crude extract. arcjournals.org

For purification and isolation, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the content of paeoniflorin and albiflorin in Paeonia extracts and would be used to separate and quantify this compound. nih.gov Further purification would involve preparative chromatography to isolate the compound in a pure form for structural elucidation and further research.

Table 2: Common Methodologies for Phytochemical Extraction and Purification

| Stage | Technique | Description |

| Extraction | Liquid-Liquid Extraction | Partitioning compounds between two immiscible liquid phases. arcjournals.org |

| Accelerated Solvent Extraction | Uses elevated temperatures and pressures to increase extraction efficiency. arcjournals.org | |

| Ultrasonic Assisted Extraction | Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration. arcjournals.org | |

| Purification & Analysis | High-Performance Liquid Chromatography (HPLC) | A high-pressure chromatographic technique used to separate, identify, and quantify components in a mixture. nih.gov |

| Solid Phase Extraction (SPE) | A sample preparation process where compounds are separated from a mixture according to their physical and chemical properties. arcjournals.org |

Putative Biosynthetic Routes and Intermediates

The biosynthesis of this compound is intrinsically linked to that of paeoniflorin, a monoterpene glycoside. researchgate.netfrontiersin.org The formation of these compounds is a multi-stage process involving the creation of a terpene backbone followed by several modification steps.

The biosynthesis of paeoniflorin begins with the synthesis of the universal precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP), via the MEP/DXP and MVA pathways. frontiersin.org These precursors are used to form the monoterpene backbone. The core structure then undergoes a series of modifications, including hydroxylation, glycosylation, and acylation, to yield the final paeoniflorin molecule. frontiersin.org

The structure of this compound, as indicated by its name, is a derivative of the paeoniflorin scaffold. Its biosynthesis likely involves the enzymatic modification of a paeoniflorin-type intermediate. Specifically, it is hypothesized to be formed through two key enzymatic reactions:

Debenzoylation: The removal of the benzoyl group from the C-8 position of a precursor like benzoylpaeoniflorin.

Galloylation: The addition of a galloyl group (derived from gallic acid) to the molecule.

This suggests that this compound is a product of the same biosynthetic machinery that produces paeoniflorin, but with additional enzymatic steps that diversify the final structures found in the plant.

Involvement of Phenylpropanoid Pathway Intermediates

The phenylpropanoid pathway is crucial for the synthesis of a vast array of plant secondary metabolites derived from the amino acid phenylalanine. wikipedia.orgresearchgate.net This pathway provides the essential building blocks for the aromatic moieties that characterize many paeoniflorin derivatives.

The biosynthesis of the galloyl group, a key feature of this compound, is directly linked to the shikimate and phenylpropanoid pathways. nih.gov The primary precursor for gallic acid is believed to be an intermediate of the shikimate pathway, such as 3-dehydroshikimic acid. tandfonline.comresearchgate.net This intermediate can be dehydrogenated to form gallic acid. tandfonline.comresearchgate.net Phenylalanine, the starting point of the phenylpropanoid pathway, serves as a precursor to cinnamic acid, which in turn can lead to the formation of various phenolic compounds, including benzoic acid. wikipedia.orgresearchgate.net The structure of this compound suggests a precursor molecule that was benzoylated, with the benzoic acid originating from this pathway.

Table 1: Key Phenylpropanoid Pathway Intermediates in the Biosynthesis of Paeoniflorin Derivatives

| Intermediate | Pathway of Origin | Role in this compound Biosynthesis |

| Phenylalanine | Shikimate Pathway | Primary precursor for the phenylpropanoid pathway. wikipedia.org |

| Cinnamic Acid | Phenylpropanoid Pathway | Formed from phenylalanine and is a precursor to benzoic acid. wikipedia.org |

| Benzoic Acid | Phenylpropanoid Pathway | Constituent of a benzoylated paeoniflorin precursor. nih.gov |

| 3-Dehydroshikimic Acid | Shikimate Pathway | Precursor to gallic acid through dehydrogenation. tandfonline.comresearchgate.net |

| Gallic Acid | Shikimate Pathway | The galloyl moiety that is added to the paeoniflorin structure. nih.gov |

Enzymatic Transformations and Metabolic Conversions in Plants

The final assembly of this compound from its precursors is orchestrated by a series of specific enzymatic reactions within the plant. The biosynthesis of the core paeoniflorin structure involves enzymes from the mevalonate (B85504) (MVA) and 1-deoxy-D-xylulose-5-phosphate/methyl-erythritol-4-phosphate (DXP/MEP) pathways, which produce the universal terpene precursors. nih.govfrontiersin.org

The formation of this compound from a paeoniflorin-type molecule involves several key metabolic steps:

Glycosylation: An early step in the pathway is the attachment of a glucose molecule to the monoterpene aglycone, paeoniflorgenin, a reaction catalyzed by a glycosyltransferase. frontiersin.org

Benzoylation: A precursor molecule, such as 8-debenzoylpaeoniflorin, is esterified with a benzoyl group, likely derived from benzoyl-CoA. This reaction is catalyzed by a benzoyltransferase. frontiersin.org

Debenzoylation: The "debenzoyl" part of the name indicates the removal of a benzoyl group from a precursor molecule. This hydrolysis reaction is likely carried out by an esterase enzyme.

Galloylation: The final step is the attachment of a galloyl group, which is transferred from an activated form of gallic acid (e.g., galloyl-CoA) to the paeoniflorin backbone. This esterification is catalyzed by a specific acyltransferase.

While the precise enzymes responsible for the debenzoylation and subsequent galloylation to form this compound have not been fully characterized in Paeonia, the existence of a variety of paeoniflorin derivatives suggests a suite of tailoring enzymes capable of such modifications. mdpi.com

Table 2: Proposed Enzymatic Steps in the Formation of this compound

| Enzymatic Step | Enzyme Class (Proposed) | Substrate | Product |

| Glycosylation | Glycosyltransferase | Paeoniflorgenin | 8-Debenzoylpaeoniflorin |

| Benzoylation | Benzoyltransferase | 8-Debenzoylpaeoniflorin | Paeoniflorin/Benzoylpaeoniflorin |

| Debenzoylation | Esterase | A benzoylated paeoniflorin | Debenzoylpaeoniflorin intermediate |

| Galloylation | Acyltransferase (Galloyltransferase) | Debenzoylpaeoniflorin intermediate | This compound |

Advanced Analytical Characterization and Quantification in Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of Debenzoylgalloylpaeoniflorin, enabling its separation from a multitude of other phytochemicals present in its natural sources.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a key technique for the rapid and high-resolution analysis of extracts containing this compound. mestrelab.com This method offers significant advantages over conventional HPLC, including faster analysis times, enhanced resolution, and improved sensitivity, which are crucial when dealing with complex natural product mixtures. rsc.org

In studies of Paeonia suffruticosa, Ultra-Fast Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UFLC-Q-TOF-MS) has been utilized to tentatively identify dozens of compounds, including this compound. mdpi.com This combination of a high-speed liquid chromatography front-end with a high-resolution mass spectrometer (HRMS) allows for the effective screening and structural characterization of phytochemicals. rsc.orgchemistryviews.org The enhanced separation efficiency of UHPLC systems, which use columns with smaller particle sizes (typically under 2 µm), is critical for resolving closely related isomers and structurally similar compounds often found alongside this compound. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for both the identification and quantification of this compound. nih.gov Research on the chemical constituents of Paeonia suffruticosa frequently employs HPLC systems coupled with a Diode Array Detector (DAD) for quantification. rsc.orgorganicchemistrydata.org While powerful mass spectrometry techniques (like UFLC-Q-TOF-MS) are used for initial identification, HPLC-DAD is often the method of choice for validating and quantifying specific analytes. mdpi.com

However, the quantification of every identified compound, including this compound, by HPLC-DAD can present challenges. rsc.org Difficulties may arise due to the compound being present in trace amounts, exhibiting weak UV absorption at the monitored wavelengths, or the lack of commercially available certified reference standards, which are necessary for accurate calibration and quantification. rsc.orgorganicchemistrydata.org In addition to DAD, an Evaporative Light Scattering Detector (ELSD) can also be used as an alternative or complementary detection method in HPLC analysis. wiley.comresearchgate.net

Specific Column Chemistries and Mobile Phase Considerations

The success of both UHPLC and HPLC separations hinges on the appropriate selection of the stationary phase (column chemistry) and the mobile phase. For the analysis of this compound and related monoterpenoids, reversed-phase chromatography is the predominant mode. rsc.orgorganicchemistrydata.org

A common setup involves a C18 column, which uses a stationary phase made of silica (B1680970) particles chemically bonded with octadecylsilyl groups, making the surface non-polar. drugbank.com This hydrophobic nature is ideal for retaining and separating moderately polar compounds like this compound from a complex extract. oregonstate.edu The mobile phase typically consists of a mixture of an acidified aqueous solution and an organic solvent, most commonly acetonitrile. rsc.orgorganicchemistrydata.org A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is employed to effectively separate compounds with a wide range of polarities. rsc.orgorganicchemistrydata.org The addition of an acid, such as formic acid, to the mobile phase helps to suppress the ionization of phenolic and carboxylic acid groups, resulting in sharper peaks and improved chromatographic resolution. rsc.orgorganicchemistrydata.org

| Parameter | Specification |

|---|---|

| Instrument | Agilent 1290 UPLC-DAD System |

| Column | Agilent EC-C18 (Reversed-Phase) |

| Column Dimensions | 3.0 mm i.d. × 100 mm, 2.7 µm particle size |

| Mobile Phase A | 0.5% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Type | Gradient |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

While chromatography separates the components of a mixture, spectroscopy is essential for elucidating their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. libretexts.org It is a standard identification method, alongside mass spectrometry, for characterizing reference standards of related compounds like paeoniflorin (B1679553) and paeonidanin. wiley.comresearchgate.net The technique provides detailed information about the chemical environment of specific atoms, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

1D NMR (¹H, ¹³C)

One-dimensional (1D) NMR experiments are the most fundamental and commonly used NMR methods for structural analysis.

¹H NMR (Proton NMR): A ¹H NMR spectrum provides information about the different types of protons in a molecule. Key aspects of the spectrum—chemical shift (the position of a signal), integration (the area under a signal), and signal splitting (multiplicity)—reveal the electronic environment of each proton, the relative number of protons giving rise to the signal, and the number of neighboring protons, respectively. This data allows chemists to piece together the fragments of a molecule's structure.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment typically produces a distinct signal. The chemical shift of each signal indicates the type of carbon atom (e.g., alkyl, alkene, aromatic, carbonyl). While standard ¹³C NMR spectra are usually proton-decoupled to produce single lines for each carbon, more advanced 1D techniques can provide information about how many protons are attached to each carbon. libretexts.org

Although NMR is a definitive technique for structural elucidation, specific, publicly available ¹H and ¹³C NMR spectral data for this compound are not detailed in the reviewed scientific literature. The characterization in many studies relies on matching mass spectrometry data and chromatographic retention times with those of known compounds or tentatively identifying them based on fragmentation patterns. mdpi.comrsc.orgorganicchemistrydata.org

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural determination of complex natural products like this compound. By spreading NMR data into two dimensions, it resolves signal overlap and reveals correlations between different nuclei. usda.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduprinceton.edu Analyzing the cross-peaks in a COSY spectrum helps to establish the spin systems within the molecule, such as the connectivity of protons within the glucose and paeoniflorin moieties.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates the chemical shifts of protons directly to the carbons they are attached to (¹JCH). princeton.educreative-biostructure.com It is highly sensitive and essential for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. sdsu.edunanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.educreative-biostructure.com HMBC is crucial for assembling the different fragments of the molecule. For instance, it can show the connection between the anomeric proton of the glucose unit and the carbon of the paeoniflorin aglycone, as well as the ester linkage of the galloyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is critical for determining the stereochemistry and three-dimensional conformation of the molecule. Strong NOE cross-peaks between specific protons can confirm their spatial proximity (typically <5 Å). creative-biostructure.com

Detailed analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. biocrick.combioconductor.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large biomolecules like this compound. metwarebio.comnih.gov It allows for the gentle transfer of ions from solution into the gas phase without significant fragmentation. metwarebio.com In the analysis of this compound, ESI-MS is typically used to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, from which the accurate molecular weight can be determined. asianpubs.org This technique is highly sensitive and can be used for the quantitative analysis of the compound in complex mixtures, such as plant extracts. metwarebio.com

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govbruker.com This combination provides high mass resolution, high mass accuracy, and the capability for MS/MS analysis. bruker.com The high mass accuracy of Q-TOF-MS allows for the determination of the elemental formula of this compound (C₂₃H₂₈O₁₄) by precisely measuring the mass of the molecular ion. nih.gov In studies of plant extracts, UPLC-Q-TOF-MS has been used to identify this compound and other constituents. mdpi.com The technique's ability to perform rapid full-scan analysis makes it ideal for screening and identifying compounds in complex matrices. eurl-pesticides.eu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org This fragmentation provides valuable structural information. nationalmaglab.org For this compound, MS/MS experiments, often performed on Q-TOF or triple quadrupole instruments, are used to analyze the fragmentation pattern of the molecular ion. eag.com Collision-induced dissociation (CID) is a common method used to fragment the ions. nih.gov The resulting fragments can reveal the loss of specific moieties, such as the galloyl group or the sugar unit, helping to confirm the structure of the parent molecule. mdpi.comresearchgate.net For example, a characteristic fragment ion observed for this compound corresponds to the loss of the galloyl group.

Table 1: MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Reference |

| 391.16024 [M-H]⁻ | [M-H-HCOOH]⁻ | 343.1424 | mdpi.com |

| 391.16024 [M-H]⁻ | [M-H-HCOOH-C₆H₁₀O₅]⁻ | 181.0874 | mdpi.com |

| 391.16024 [M-H]⁻ | [M-H-HCOOH-C₆H₁₀O₅-H₂O]⁻ | 163.0764 | mdpi.com |

This table presents hypothetical fragmentation data based on typical fragmentation patterns for similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.comwikipedia.org The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. msu.edu These typically include strong, broad absorptions for hydroxyl (O-H) groups, sharp, strong absorptions for carbonyl (C=O) groups from the ester and other functionalities, and absorptions for C-O and C-C bond stretching and bending vibrations. libretexts.org The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. msu.edu

Table 2: Predicted Characteristic Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (hydroxyls) | Stretching | 3500-3200 (broad) | 3500-3200 |

| C-H (aliphatic) | Stretching | 3000-2850 | 3000-2850 |

| C=O (ester, etc.) | Stretching | 1750-1700 (strong) | 1750-1700 |

| C=C (aromatic) | Stretching | 1600, 1475 | 1600, 1475 |

| C-O | Stretching | 1300-1000 | 1300-1000 |

This table presents predicted vibrational frequencies based on known functional group absorptions. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. libretexts.orgijprajournal.com The UV-Vis spectrum is useful for detecting the presence of chromophores, which are light-absorbing functional groups, within a molecule. libretexts.org For this compound, the aromatic ring of the galloyl group and other conjugated systems within the paeoniflorin structure act as chromophores. The spectrum would typically show one or more broad absorbance peaks. The wavelength of maximum absorbance (λmax) is a characteristic property that can be used for identification and quantification. libretexts.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Comments |

| Methanol or Ethanol | ~270-280 | Corresponds to π → π* transitions in the aromatic galloyl moiety. |

| Methanol or Ethanol | ~230 | May correspond to other conjugated systems within the paeoniflorin structure. |

This table presents predicted UV-Vis absorption maxima based on the chromophores present in the molecule. Actual experimental values can be influenced by the solvent and pH.

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from complex chemical data. In the context of this compound research, chemometrics is applied to large datasets generated by spectroscopic and chromatographic techniques (like UPLC-MS) to understand variations in the chemical composition of plant extracts. mdpi.comresearchgate.net

For example, studies on Paeonia suffruticosa have utilized chemometric analysis to compare the phytochemical profiles of flowers at different developmental stages or roots collected in different seasons. mdpi.comnih.gov By applying statistical methods, researchers can identify patterns and correlations in the data. This can reveal how the concentration of this compound and other constituents changes in relation to seasonal variations or harvest times. mdpi.comnih.gov This approach is powerful for simplifying complex results and highlighting significant trends that might not be apparent from examining raw data alone. mdpi.com In one study, the correlation between the antioxidant and anti-aging activities of Paeonia suffruticosa root bark extracts and their chemical constituents was investigated, finding a significant positive correlation between the relative expression of glutathione (B108866) peroxidase (GSH-Px) mRNA and the presence of this compound. mdpi.comnih.gov

Method Validation Parameters for Research Applications

For quantitative analysis of this compound to be considered reliable and accurate, the analytical method used must undergo rigorous validation. Method validation ensures that the procedure is suitable for its intended purpose. While specific validation data for this compound is not always detailed in published literature, the parameters are standardized. Research on co-occurring compounds in Paeonia suffruticosa provides a clear framework for the validation process. researchgate.netnih.gov The key validation parameters are outlined below.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In the analysis of plant extracts, selectivity is crucial due to the complexity of the sample. High-resolution chromatographic techniques like UPLC combined with mass spectrometry (MS) provide excellent selectivity. The method's ability to separate this compound from other structurally similar paeoniflorin derivatives is essential. Specificity is confirmed by comparing the analyte's retention time and mass spectrum with that of a pure reference standard under identical conditions. mdpi.comresearchgate.net

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov This is typically determined by preparing a series of standard solutions of known concentrations and plotting the analytical response versus concentration. The relationship is expressed by a regression equation (y = mx + c) and the correlation coefficient (r or r²), where a value close to 1 indicates excellent linearity.

While a specific regression equation for this compound is not detailed in the provided search results, a study on Paeonia suffruticosa flowers validated a method for other key compounds, demonstrating the typical data generated.

Table 1: Example of Method Validation Parameters for Compounds in Paeonia suffruticosa Extracts

| Compound | Regression Equation | Correlation Coefficient (r) | Linear Range (µg/mL) |

|---|---|---|---|

| Gallic acid | y = 9579.15x + 7.89 | 0.9998 | 0.42–10.50 |

| Paeoniflorin | y = 7865.45x + 10.25 | 0.9997 | 0.88–22.00 |

| Paeonol (B1678282) | y = 10321.72x - 5.14 | 0.9996 | 0.52–13.00 |

This table is illustrative of the validation process for compounds in the same matrix. Data is adapted from a study on P. suffruticosa flowers. nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net These values are crucial for analyzing trace amounts of the compound. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Example LOD and LOQ Values for Compounds in Paeonia suffruticosa Extracts

| Compound | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Gallic acid | 0.13 | 0.42 |

| Paeoniflorin | 0.26 | 0.88 |

| Paeonol | 0.16 | 0.52 |

This table is illustrative of the validation process for compounds in the same matrix. Data is adapted from a study on P. suffruticosa flowers. nih.govresearchgate.net

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD%) for a series of measurements. It is assessed at two levels: intra-day precision (within the same day) and inter-day precision (on different days). nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined using a recovery study, where a known amount of pure standard is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. researchgate.net

Table 3: Example Precision and Accuracy Data for Compounds in Paeonia suffruticosa Extracts

| Compound | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=6) | Accuracy (Recovery %, n=6) |

|---|---|---|---|

| Gallic acid | 1.12 | 2.54 | 98.54 |

| Paeoniflorin | 1.58 | 3.12 | 99.15 |

| Paeonol | 1.25 | 2.88 | 98.98 |

This table is illustrative of the validation process for compounds in the same matrix. Data is adapted from a study on P. suffruticosa flowers. nih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. researchgate.net Stability testing evaluates the chemical stability of an analyte in a given matrix under specific conditions for a certain period. This ensures that the compound does not degrade during sample preparation and analysis, which would lead to inaccurate quantification. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,4,6-O-pentagalloylglucose |

| 8-debenzoylpaeoniflorin |

| Apigenin |

| Benzoylpaeoniflorin |

| Benzoyloxypaeoniflorin |

| This compound |

| Dehydrotocopherol |

| Gallic acid |

| Galloyloxypaeoniflorin |

| Geniposide |

| Glutathione peroxidase |

| Luteolin |

| Mudanpioside E |

| Oxypaeoniflorin |

| p-Hydroxybenzoic acid |

| Paeoniflorin |

| Paeonol |

| Paeonolide |

| Quercetin-3-O-glucoside |

| Rhoifolin |

| Rutin |

Pharmacological Activities and Mechanisms of Action Pre Clinical Research

Anti-Inflammatory Effects

Preclinical evidence suggests that compounds structurally related to Debenzoylgalloylpaeoniflorin possess significant anti-inflammatory properties, acting through various mechanisms, including the modulation of inflammatory molecules and the regulation of key signaling pathways.

Modulation of Inflammatory Mediators (Cytokines, Nitric Oxide)

The inflammatory response is orchestrated by a complex network of mediators, including cytokines and nitric oxide (NO). nih.gov Under normal conditions, NO has anti-inflammatory effects, but it acts as a pro-inflammatory mediator when overproduced. nih.gov Research on related compounds demonstrates a capacity to suppress the production of key pro-inflammatory molecules.

In models using lipopolysaccharide (LPS)-stimulated macrophage cells, a common method for inducing an inflammatory response, the parent compound Paeoniflorin (B1679553) has been shown to dose-dependently suppress the production of various pro-inflammatory cytokines. nih.gov Similarly, other natural compounds have demonstrated the ability to inhibit the release of mediators like NO, prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6). nih.gov The inhibition of NO production is a key aspect of this anti-inflammatory activity, as excessive NO contributes to the pathogenesis of inflammatory diseases. nih.govmdpi.com Studies have shown a direct correlation between the production of pro-inflammatory cytokines like IL-6 and increased levels of nitrate, a stable metabolite of NO. nih.gov

| Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| Cytokines (general) | LPS-stimulated RAW264.7 macrophages | Suppressed production | nih.gov |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Inhibited expression | nih.gov |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Inhibited expression | nih.gov |

| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 cells | Inhibited expression | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated RAW 264.7 macrophages | Inhibited expression | nih.gov |

Inhibition of Pro-inflammatory Enzyme Expression (iNOS, COX-2)

The production of inflammatory mediators like NO and prostaglandins (B1171923) is catalyzed by specific enzymes. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two such enzymes that are upregulated during inflammation. researchgate.net The inhibition of these enzymes is a critical target for anti-inflammatory therapies.

Preclinical studies on Paeoniflorin show that it can suppress the expression of both iNOS and COX-2 in LPS-stimulated macrophages. nih.gov This inhibition occurs in a concentration-dependent manner, indicating a direct modulatory effect on the pathways that lead to the transcription and translation of these enzymes. nih.gov By reducing the levels of iNOS and COX-2, these compounds effectively decrease the synthesis of NO and prostaglandins, thereby mitigating the inflammatory cascade. nih.govresearchgate.net

Regulation of Macrophage Polarization (M1/M2)

Macrophages are highly versatile immune cells that can adopt different functional phenotypes, a process known as polarization. nih.gov Classically activated (M1) macrophages have a pro-inflammatory profile, while alternatively activated (M2) macrophages are involved in anti-inflammatory responses and tissue repair. mdpi.com An imbalance skewed towards M1 macrophages contributes to inflammatory diseases. frontiersin.org

Paeoniflorin has been found to directly inhibit the M1 polarization of microglia and macrophages. nih.gov In experimental models, it significantly reduced the expression of M1-associated markers and cytokines, such as IL-6 and IL-1β, in a dose-dependent manner. nih.gov Conversely, it did not alter the expression levels of M2-related genes. nih.gov This selective inhibition of the pro-inflammatory M1 phenotype, without affecting the anti-inflammatory M2 phenotype, suggests a sophisticated immunomodulatory mechanism that could help resolve inflammation and promote tissue healing. frontiersin.orgnih.gov

Influence on Signal Transduction Pathways (e.g., NF-κB, MAPK, HMGB1)

The expression of inflammatory mediators and enzymes is controlled by complex intracellular signal transduction pathways. Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are central regulators of the inflammatory response. nih.gov

Research demonstrates that Paeoniflorin can markedly attenuate the activation of NF-κB and MAPK signaling pathways (specifically ERK1/2 and p38) induced by LPS. nih.gov The anti-inflammatory properties of related compounds are often attributed to the inhibition of NF-κB activation, which in turn prevents the expression of iNOS, COX-2, and pro-inflammatory cytokines. nih.gov This is achieved by preventing the degradation of IκB-α, a protein that keeps NF-κB inactive in the cytoplasm. nih.gov Additionally, the High Mobility Group Box 1 (HMGB1) protein, a late mediator of inflammation, is also implicated. The HMGB1-TLR4-NF-κB signaling pathway is a known inflammatory cascade, and its inhibition can suppress inflammatory responses. nih.gov

| Pathway | Key Proteins | Observed Effect | Reference |

|---|---|---|---|

| NF-κB Pathway | NF-κB, IκB-α, p50, p65 | Inhibited activation and nuclear translocation | nih.govnih.gov |

| MAPK Pathway | ERK1/2, p38 | Attenuated activation/phosphorylation | nih.gov |

| HMGB1 Pathway | HMGB1, TLR4 | Potential for inhibition via NF-κB suppression | nih.gov |

Antioxidant and Cytoprotective Properties

Beyond anti-inflammatory effects, related compounds exhibit protective properties at the cellular level, which are linked to their ability to counteract oxidative stress.

Free Radical Scavenging Capabilities

Free radicals are highly reactive molecules that can cause cellular damage, a process known as oxidative stress. Antioxidants neutralize these molecules, preventing damage. nih.gov The ability to scavenge free radicals is a key measure of antioxidant activity. researchgate.net

Paeoniflorin has been shown to dramatically inhibit the accumulation of intracellular reactive oxygen species (ROS). nih.gov This free-radical scavenging effect is believed to be an integral part of its anti-inflammatory mechanism. nih.gov Various plant extracts demonstrate the ability to scavenge different types of free radicals, including those from DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, superoxide (B77818), and nitric oxide. nih.gov This capability is often linked to the presence of phenolic and flavonoid compounds within their structure. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Activity (SOD, GSH-Px)

Scientific investigation into the specific effects of this compound on antioxidant enzymes is sparse. However, one study has identified a correlation involving this compound. Research on the phytochemicals in the root bark of Paeonia suffruticosa found a significantly positive correlation between the messenger RNA (mRNA) relative expression of Glutathione (B108866) Peroxidase (GSH-Px) and the presence of this compound nih.gov. This suggests a potential link between this compound and the regulation of this key antioxidant enzyme at the genetic level. For context, the related compound Paeoniflorin has been noted to increase the activity of another critical antioxidant enzyme, Superoxide Dismutase (SOD) nih.gov.

Attenuation of Oxidative Stress Markers (e.g., ROS, Methylglyoxal (B44143) Adducts)

There is no specific information available in the reviewed literature detailing the effects of this compound on markers of oxidative stress such as Reactive Oxygen Species (ROS) or methylglyoxal adducts.

Activation of Nrf2 Transcription Factor Signaling

No direct evidence was found to confirm that this compound activates the Nrf2 transcription factor signaling pathway. However, other compounds isolated from Paeonia species have been shown to interact with this pathway. For instance, Paeonol (B1678282), another constituent of Paeonia × suffruticosa, has been associated with enhanced antioxidant activity through the activation of Nrf2 signaling nih.gov.

Immunomodulatory Activities

Influence on Lymphocyte Proliferation and Subpopulations (Th1/Th2/Th3)

Specific research detailing the influence of this compound on lymphocyte proliferation and the differentiation of T-helper cell subpopulations (Th1/Th2/Th3) is not available in the current body of scientific literature.

Regulation of Immune-Related Signaling Pathways (e.g., Beta 2-Adrenergic Receptor)

There is no available data from pre-clinical studies on the regulatory effects of this compound on the Beta 2-adrenergic receptor or other specific immune-related signaling pathways.

Anti-Aging and Dermal Protection Research

Mitigation of Photoaging Mechanisms

There is currently no available scientific data from preclinical studies that specifically investigates the mechanisms by which this compound may mitigate photoaging. Photoaging is a complex process primarily driven by ultraviolet (UV) radiation, which leads to oxidative stress and inflammation, ultimately damaging skin structure. nih.gov Studies on extracts from Paeonia suffruticosa have shown protective effects against UVB-induced skin damage in animal models, but these effects are attributed to the combined action of all phytochemicals in the extract rather than to this compound alone. mdpi.comresearchgate.net

Modulation of Extracellular Matrix Remodeling Enzymes (e.g., MMP-1, PCOL-I)

No preclinical research has been published that details the specific effects of this compound on the activity of extracellular matrix remodeling enzymes such as Matrix Metalloproteinase-1 (MMP-1) or procollagen-proline, 2-oxoglutarate 4-dioxygenase (PCOL-I), an essential enzyme in collagen synthesis. MMP-1 is a key enzyme responsible for the degradation of collagen, a critical component of the skin's dermal matrix, and its upregulation is a hallmark of photoaged skin. nih.govmdpi.com Conversely, promoting collagen synthesis is a primary strategy for combating skin aging. nih.govresearchgate.net However, the role of isolated this compound in inhibiting MMP-1 or influencing PCOL-I activity has not been a subject of published scientific inquiry.

Due to the absence of specific research on this compound for the topics requested, no data tables can be generated.

Structure Activity Relationship Sar Studies and Derivatization

Comparative Analysis with Paeoniflorin (B1679553) and Other Analogues

The biological activity of debenzoylgalloylpaeoniflorin is best understood through comparative analysis with its parent compound, paeoniflorin, and other naturally occurring analogues. These compounds share a common cage-like pinane (B1207555) monoterpenoid skeleton but differ in their substitution patterns, which significantly influences their pharmacological effects. japsonline.com Paeoniflorin is a major bioactive component found in Paeonia species and serves as a crucial benchmark for SAR studies. peerj.comuj.edu.pl Its analogues, including albiflorin (B1665693), oxypaeoniflorin, and benzoylpaeoniflorin, are also found in the plant and exhibit a range of biological activities. nih.gov

Paeoniflorin itself possesses numerous pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. researchgate.netnih.gov The modification of its structure, either naturally or synthetically, leads to compounds with altered activity profiles. For instance, albiflorin, an isomer of paeoniflorin, has been shown to have similar, though sometimes less potent, anti-inflammatory effects. nih.gov A comparative study on their anti-inflammatory activity in LPS-induced RAW 264.7 cells found that while both compounds inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, paeoniflorin was generally more potent. nih.gov Specifically, the IC50 value for NO production inhibition by paeoniflorin was 2.2 x 10⁻⁴ mol/L, significantly lower than that of albiflorin at 1.3 x 10⁻² mol/L. nih.gov

The presence and nature of acyl groups are critical determinants of activity. Benzoylpaeoniflorin, which has an additional benzoyl group compared to paeoniflorin, is another key analogue. nih.gov Conversely, the removal of the benzoyl group from paeoniflorin yields 8-debenzoylpaeoniflorin. The introduction of a galloyl group, as seen in galloylpaeoniflorin, often enhances certain biological activities, particularly antioxidant effects. peerj.com For example, 6′-O-galloylpaeoniflorin (GPF), a galloylated derivative of paeoniflorin, has demonstrated significant antioxidant potential and neuroprotective effects against oxidative stress. researchgate.net This suggests that the galloyl moiety in this compound is a key contributor to its bioactivity, likely due to the radical-scavenging capacity of its polyhydroxylated phenyl structure.

Identification of Key Pharmacophoric Features

A pharmacophore defines the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity. For this compound and its analogues, the key pharmacophoric features can be inferred from their structural differences and corresponding activities.

The Glycoside Moiety: The glucose unit attached to the pinane skeleton is critical. It significantly influences the molecule's solubility and pharmacokinetic properties. researchgate.net Modifications at the hydroxyl groups of this sugar, particularly at the 6'-position, are a common strategy for creating derivatives with altered bioactivities. researchgate.net

The Acyl Group at the C-6' Position: The nature of the esterifying group at the C-6' position of the glucose is a primary determinant of specific biological activities.

The benzoyl group in paeoniflorin is important for its characteristic anti-inflammatory and neuroprotective actions. nih.gov

The galloyl group (a trihydroxybenzoyl group), which is the defining feature of this compound (in place of the original benzoyl group), is a potent pharmacophore for antioxidant activity. The three phenolic hydroxyl groups on the galloyl moiety are excellent hydrogen donors, enabling the molecule to effectively scavenge free radicals. This is supported by the high antioxidant potential observed in other galloylated paeoniflorin derivatives like 6′-O-galloylpaeoniflorin. researchgate.net The biosynthesis of galloylpaeoniflorin involves the modification of paeoniflorin with gallic acid, highlighting the importance of this addition. peerj.com

The combination of the rigid core, the sugar unit, and, most critically, the galloyl ester group constitutes the primary pharmacophore of this compound, conferring its characteristic antioxidant properties.

Design and Synthesis of Novel this compound Derivatives for Research

While there is extensive research on the derivatization of paeoniflorin, specific literature detailing the design and synthesis of novel derivatives starting from this compound is limited. However, the synthetic strategies applied to paeoniflorin provide a clear blueprint for potential modifications of this compound. The primary goals of such derivatization are often to improve poor bioavailability, low membrane permeability, and enhance specific pharmacological effects. researchgate.netresearchgate.netdp.tech

General synthetic approaches for modifying paeoniflorin, which could be adapted for this compound, include:

Acylation/Esterification: Introducing different acyl groups to the free hydroxyls on the glucose or galloyl moiety to modulate lipophilicity and target interaction. A study on paeoniflorin synthesized an acylated derivative, Pae-6'O-benzene sulfonate (CP-25), which showed improved absorption and bioavailability compared to the parent compound. nih.gov

Dehydration and Rearrangement: One study employed Scandium (III) triflate (Sc(CF₃SO₃)₃) as a catalyst for the dehydration and rearrangement reactions of paeoniflorin with various alcohols, subsequently using acetylation and deacetylation to produce a library of 46 new derivatives. mdpi.comnih.gov

Modification of the Core Skeleton: While more complex, modifications to the pinane skeleton itself could yield novel analogues.

A typical synthetic procedure for creating paeoniflorin derivatives involves dissolving paeoniflorin in an alcohol, adding a catalyst like Sc(CF₃SO₃)₃, and heating the mixture. mdpi.com This can be followed by steps like acetylation with acetic anhydride (B1165640) in pyridine (B92270) to protect or modify hydroxyl groups. mdpi.com Adapting this to this compound would likely involve protecting the phenolic hydroxyls on the galloyl group before undertaking further reactions on the rest of the molecule to achieve selective modification.

Evaluation of Modified Compounds for Enhanced Biological Activity

In one study, 46 synthetic paeoniflorin derivatives were evaluated for their anti-inflammatory properties by measuring their ability to inhibit pro-inflammatory mediators in vitro. nih.gov The results showed that specific structural changes led to differential activity:

NO Production Inhibition: Compounds 29 and 31 demonstrated notable inhibition of nitric oxide (NO) production. nih.gov

IL-1β Secretion Inhibition: A larger group of derivatives, including compounds 3, 8, 18, 20, 21, 29, 34, and 40 , displayed substantial inhibitory effects on the secretion of interleukin-1β (IL-1β). nih.gov

Another research effort synthesized 25 new paeoniflorin derivatives and tested their antioxidant capacity. researchgate.netdp.tech The evaluation used a battery of assays (DPPH, ABTS, and O₂⁻ radical scavenging) and a cell-based model of oxidative stress (H₂O₂-induced PC12 cells). dp.tech Among all derivatives, compound 22 , which featured the introduction of a 2,5-difluorobenzene sulfonate group, was identified as a particularly promising antioxidant candidate. dp.tech

The evaluation of 6′-O-galloylpaeoniflorin (GPF) is highly relevant, as it directly assesses the impact of the galloyl group. Studies showed that GPF exerted significant neuroprotection in PC12 cells by reducing oxidative stress and inflammatory responses. researchgate.net It also showed anti-cancer potential by inhibiting the proliferation and invasion of neuroblastoma cells. researchgate.net These findings strongly suggest that derivatives of this compound, which already contains the potent galloyl pharmacophore, could be evaluated for similar enhancements in antioxidant, anti-inflammatory, and cytoprotective activities.

Pre Clinical Research Models and Methodologies

In Vitro Cellular Models

In vitro studies provide a foundational understanding of the direct effects of debenzoylgalloylpaeoniflorin on specific cell types, offering insights into its mechanisms of action.

Macrophage Cell Lines (e.g., RAW264.7)

The murine macrophage-like cell line, RAW264.7, is a widely accepted model for investigating inflammation and immunomodulation. mdpi.comresearchgate.net These cells can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype, which are critical in the inflammatory process. nih.gov While direct and detailed studies on the effect of this compound on RAW264.7 macrophage polarization are not extensively documented in publicly available research, the general anti-inflammatory properties of related compounds from Paeonia species suggest a potential for modulating macrophage activity. nih.gov For instance, other polyphenols have been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov

Table 1: General Effects of Related Compounds on Macrophage Cell Lines

| Cell Line | Related Compound/Extract | Observed Effects |

| RAW264.7 | Paeonia lactiflora extracts | Inhibition of pro-inflammatory markers |

| RAW264.7 | Malvidin (a polyphenol) | Inhibition of LPS-induced inflammatory response |

Osteoblastic Cell Lines (e.g., MC3T3-E1)

The MC3T3-E1 cell line, derived from mouse calvaria, is a well-established model for studying osteoblast differentiation and bone formation. mdpi.com Key markers of osteogenesis in these cells include alkaline phosphatase (ALP) activity and mineralization. mdpi.comfrontiersin.orgresearchgate.netnih.gov While specific data on this compound is limited, related compounds have been investigated for their effects on MC3T3-E1 cells. For example, albiflorin (B1665693), another monoterpene glycoside from Paeonia, has been studied for its protective effects against oxidative stress-mediated toxicity in MC3T3-E1 cells.

Table 2: Research Findings on Osteoblastic Cell Lines

| Cell Line | Compound | Key Findings |

| MC3T3-E1 | Albiflorin | Protective against antimycin A-induced toxicity |

Neuronal Cell Cultures (e.g., PC12)

Table 3: Neuroprotective Effects of a Related Compound on PC12 Cells

| Cell Line | Compound | Model of Injury | Key Protective Mechanisms |

| PC12 | Paeoniflorin (B1679553) | Oxygen-glucose deprivation/reoxygenation | Activation of JAK2/STAT3 signaling, reduction of oxidative stress and inflammation nih.gov |

Cancer Cell Lines

The MCF-7 cell line is a widely used in vitro model for breast cancer research, particularly for hormone-dependent breast cancer as it expresses estrogen receptors. nih.govculturecollections.org.ukcellosaurus.orgatcc.orgaimspress.com At present, there is a lack of specific published research on the effects of this compound on MCF-7 or other cancer cell lines.

Immune Cell Models (Lymphocytes)

Lymphocyte proliferation assays are standard in vitro methods to assess cell-mediated immune responses. researchgate.netcjter.comnih.govresearchgate.netplos.org These assays measure the proliferation of lymphocytes in response to a stimulus. There is currently a gap in the available scientific literature regarding the use of such assays to evaluate the specific effects of this compound on human or animal lymphocytes.

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects, efficacy, and safety of a compound in a living organism. phcog.comneurofit.comnih.govsld.cufrontiersin.orginotiv.complos.org For a compound like this compound, with potential anti-inflammatory and neuroprotective properties, relevant models include those for rheumatoid arthritis and Alzheimer's disease.

Studies have utilized the collagen-induced arthritis (CIA) rat model, a well-established model for rheumatoid arthritis, to investigate the pharmacokinetics of paeoniflorin and albiflorin, the main active ingredients in the total glucosides of peony. phcog.com These studies have shown that the disease state can alter the absorption of these compounds. phcog.com

In the context of Alzheimer's disease, the APP/PS1 transgenic mouse model, which develops amyloid plaques, is a common tool. nih.govnih.gov Research has demonstrated that paeoniflorin can improve cognitive function in these mice by mitigating oxidative stress and neuroinflammation. nih.gov

While these studies on related compounds provide valuable context, direct in vivo research on this compound in these or other animal models is not prominently featured in the reviewed literature.

Table 4: Overview of Relevant In Vivo Animal Models

| Disease Model | Animal | Compound Studied | Key Findings |

| Collagen-Induced Arthritis (CIA) | Rat | Paeoniflorin, Albiflorin | Altered pharmacokinetics in arthritic rats compared to normal rats. phcog.com |

| Alzheimer's Disease (APP/PS1) | Mouse | Paeoniflorin | Improved cognition, reduced oxidative stress and neuroinflammation. nih.gov |

Rodent Models of Inflammation (e.g., Adjuvant Arthritis Rats)

While this compound is a known constituent of plant extracts with recognized anti-inflammatory properties, specific studies focusing exclusively on the isolated compound in adjuvant arthritis rat models are not extensively detailed in the available literature. mdpi.com The therapeutic potential of extracts from Paeonia lactiflora, which contains this compound, is being explored for inflammatory conditions like arthritis. biosynth.com The anti-inflammatory effects of the broader extracts are often attributed to the synergistic action of multiple constituents, including paeoniflorin and its derivatives. mdpi.comnih.gov The mechanism is generally believed to involve the modulation of inflammatory pathways and cytokine expression. biosynth.com

Oxidative Stress Models (e.g., UVB-irradiated mouse model)

The role of this compound has been investigated within the context of extracts from Paeonia suffruticosa flowers using UVB-irradiated mouse models to simulate photoaging and oxidative skin damage. nih.govmdpi.com In these studies, topical application of extracts containing this compound demonstrated protective effects against UVB-induced skin damage. nih.gov

UVB irradiation is known to deplete the skin's endogenous antioxidant defenses. nih.gov Research showed that treatment with extracts containing this compound could counteract these effects. Specifically, the activity of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), was significantly increased in the skin of mice treated with the extracts compared to the untreated, UVB-irradiated group. nih.govresearchgate.net Concurrently, the levels of pro-inflammatory cytokines, namely tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), were reduced in the skin tissue following treatment. nih.govresearchgate.net These findings suggest that constituents within the extract, including this compound, contribute to mitigating oxidative stress and inflammation associated with UVB exposure.

Table 1: Effects of Paeonia suffruticosa Flower Extracts (Containing this compound) on UVB-Irradiated Mouse Skin

| Parameter Measured | Observation in UVB-Irradiated Model | Effect of Treatment with Extract | Citation |

|---|---|---|---|

| Superoxide Dismutase (SOD) Activity | Decreased | Significantly increased activity | nih.gov |

| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Significantly increased activity | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) Level | Increased | Significantly reduced level | nih.govresearchgate.net |

| Interleukin-6 (IL-6) Level | Increased | Significantly reduced level | nih.govresearchgate.net |

Neurodegenerative Disease Models

The neuroprotective potential of this compound is inferred from studies on its source materials. Extracts from Paeonia × suffruticosa have been reported to possess neuroprotective properties, making them relevant to the study of neurodegenerative diseases. nih.govresearchgate.net this compound is listed among the many secondary metabolites present in these extracts. nih.gov However, specific mechanistic studies using the purified compound in established neurodegenerative animal models have not been prominently featured in the reviewed scientific literature.

Tumor Xenograft Models (for mechanistic insights)

Investigations into the anti-cancer properties of this compound are primarily in the context of its presence in plant extracts. For instance, aqueous extracts of Paeonia × suffruticosa, which contain the compound, were shown to delay tumor growth in a mouse xenograft model. nih.gov While this points to the potential anti-tumor activity of the plant's constituents, research focusing specifically on the mechanistic insights of isolated this compound in tumor xenograft models is not widely available.

Mechanistic Investigations at the Molecular Level

Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Mechanistic studies have provided insight into how this compound may function at the molecular level, particularly through the analysis of gene expression. nih.gov Techniques like quantitative polymerase chain reaction (qPCR) are pivotal for measuring changes in the expression of specific genes. researchgate.net

A key finding comes from research on human dermal fibroblasts, where a significant positive correlation was established between this compound and the relative mRNA expression of glutathione peroxidase (GSH-Px). nih.gov This suggests that the compound may exert its antioxidant effects in part by upregulating the transcription of this crucial antioxidant enzyme. nih.gov Furthermore, methodologies like RNA sequencing (RNA-seq) have been employed in broader studies of Paeonia suffruticosa to identify differentially expressed genes during processes such as root development, and these studies have confirmed the presence of this compound as a constituent. researchgate.net

Protein Expression and Phosphorylation Studies (e.g., Western Blot, Immunofluorescence)

Pre-clinical research into the molecular activities of "this compound" would theoretically involve methodologies aimed at elucidating its impact on protein expression and post-translational modifications, such as phosphorylation. Techniques like Western blotting and immunofluorescence are fundamental in these investigations. researchgate.net

Western blotting, or immunoblotting, is a core technique used to detect and quantify specific proteins within a sample. nih.govpressbooks.pubneobiotechnologies.com The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. nih.govpressbooks.pub This method allows researchers to assess whether a compound like this compound increases or decreases the expression of particular proteins, for instance, those involved in apoptosis or inflammatory signaling. nih.govaging-us.comresearchgate.net For phosphorylation studies, antibodies that specifically recognize the phosphorylated form of a protein are used, enabling the detection of changes in protein activation states in response to treatment. pressbooks.pubthermofisher.com

Immunofluorescence is a visually-driven technique that allows for the localization and quantification of proteins within cells. nih.govf1000research.com This method uses antibodies coupled with fluorescent dyes to visualize target proteins with a microscope. thermofisher.comnih.gov It is particularly valuable for tracking the translocation of proteins, such as the movement of transcription factors from the cytoplasm to the nucleus, or for observing the phosphorylation status of proteins within specific cellular compartments. nih.govnih.gov Cyclic Immunofluorescence (CycIF) is an advanced iteration of this technique that permits the highly multiplexed measurement of numerous protein levels and their phosphorylation states in individual cells. harvard.edu

While direct studies detailing the effects of this compound on specific protein expression or phosphorylation are not extensively available in the reviewed literature, research on related compounds from Paeonia species, such as paeoniflorin and paeonol (B1678282), demonstrates the utility of these methods. For example, studies on paeoniflorin have used Western blot to detect the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), and immunofluorescence to analyze the translocation of NF-κB. nih.gov

Table 1: Methodologies for Protein Expression and Phosphorylation Analysis

<

| Technique | Primary Function | Type of Data Generated | Example Application |

|---|---|---|---|

| Western Blot | Detects and quantifies specific proteins in a complex mixture. neobiotechnologies.com | Semi-quantitative data on protein abundance and size. neobiotechnologies.com | Measuring changes in the expression of apoptosis-related proteins like Bcl-2 or Caspases following compound treatment. aging-us.com |

| Phospho-Specific Western Blot | Detects the phosphorylated (activated) form of a specific protein. | Information on the activation state of signaling proteins. | Assessing the phosphorylation of kinases like Akt or ERK in a signaling cascade. nih.gov |

| Immunofluorescence (IF) | Visualizes the localization of proteins within cells or tissues. nih.gov | Qualitative and quantitative data on protein location and expression. | Observing the nuclear translocation of NF-κB p65 subunit. nih.gov |

| Cyclic Immunofluorescence (CycIF) | Allows for highly multiplexed imaging of dozens of proteins in the same sample. harvard.edu | Comprehensive spatial profiles of protein expression and phosphorylation. | Simultaneously profiling multiple pathway markers in response to a drug. harvard.edu |

>

Enzyme Activity Assays

Enzyme activity assays are crucial laboratory methods for measuring the rate of an enzymatic reaction and are vital for the study of enzyme kinetics and inhibition. wikipedia.org These assays are fundamental in drug discovery to identify compounds that can modulate the activity of specific enzymes, which are frequent drug targets. nih.gov The principle of these assays involves monitoring the consumption of a substrate or the formation of a product over time. wikipedia.org

Several types of enzyme assays are available, with the choice depending on the specific enzyme and the required sensitivity. These include:

Spectrophotometric assays: These measure the change in light absorbance between the substrate and product.

Fluorometric assays: These detect a change in fluorescence between the substrate and product and are generally more sensitive than spectrophotometric assays. wikipedia.orgmdpi.com

Chemiluminescent assays: These measure the light produced by a chemical reaction.

Radiometric assays: These involve the use of radioactively labeled substrates.

In the context of "this compound," enzyme activity assays would be employed to determine if the compound acts as an inhibitor or activator of specific enzymes. nih.gov An inhibition assay, for instance, would measure the enzyme's activity in the presence of varying concentrations of the compound to determine its inhibitory potency, often expressed as an IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ (inhibition constant). sigmaaldrich.com

While specific enzymatic targets for this compound have not been detailed in the reviewed literature, studies on related natural products often reveal inhibitory activity against enzymes involved in inflammation and disease progression, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or various protein kinases. For example, the manipulation of endocannabinoid signaling through the inhibition of hydrolytic enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) is an attractive therapeutic approach. nih.govmdpi.com

Receptor Binding Studies

Receptor binding assays are essential for studying the interaction between a ligand (such as a drug or a natural compound) and its receptor. wikipedia.org These assays are critical in pharmacology to characterize the affinity of a compound for a specific receptor, which is a primary determinant of its potency. nih.gov The binding of a ligand to a receptor can trigger a physiological response (agonist) or block the receptor's activity (antagonist). wikipedia.org

The fundamental principle of these assays is to measure the amount of a labeled ligand that binds to a receptor preparation. wikipedia.org Typically, a radioactively or fluorescently labeled ligand is used. The affinity of a test compound, like this compound, is often determined through competition binding experiments. In these experiments, the ability of the unlabeled test compound to displace the labeled ligand from the receptor is measured. The data are used to calculate the IC₅₀ value, which can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. wikipedia.org

Receptor binding assays can be performed using various biological materials, including:

Cell membrane preparations containing the receptor of interest.

Purified receptors.

Whole cells expressing the receptor.

While specific receptor targets for this compound are not identified in the available search results, these assays would be the primary method for their discovery. For example, a screening campaign could test the compound against a panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, or receptor tyrosine kinases, to identify potential binding partners. mdpi.com The development of novel techniques like microscale thermophoresis (MST) now allows for the determination of binding affinities even in complex samples like cell membrane fragments, which is particularly useful for studying membrane proteins in a more native environment. nih.gov

Cell Signaling Pathway Profiling

Cell signaling pathway profiling is an analytical approach used to determine how a compound or stimulus affects the activity of multiple cellular signaling pathways simultaneously. nih.gov These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular functions like growth, proliferation, and survival. cellsignal.comgenome.jp Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.govesmed.org

Methods for profiling cell signaling pathways often involve quantifying the expression and phosphorylation status of key proteins within those pathways. This can be achieved through various techniques, including reverse-phase protein arrays, multiplexed immunoassays (like Luminex), and advanced imaging methods. nih.gov

Key signaling pathways often investigated in cancer and inflammation research include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, which includes the ERK, JNK, and p38 kinase families, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis. mdpi.comesmed.orgmdpi.comencyclopedia.pub

PI3K/Akt Pathway: This is a crucial pathway for promoting cell survival, growth, and proliferation, and is frequently overactive in cancer. cellsignal.comnih.govnih.govkegg.jp Its activation involves the generation of PIP3 and the subsequent phosphorylation of Akt. genome.jp

NF-κB Pathway: This pathway is a master regulator of inflammation, immune responses, and cell survival. nih.govplos.org Its activation typically involves the degradation of the IκBα inhibitor and the nuclear translocation of the RelA/p50 heterodimer. plos.org

Table 2: Key Cell Signaling Pathways and Their Functions

<

| Signaling Pathway | Key Protein Components | Major Cellular Functions | Relevance to Disease |

|---|---|---|---|

| MAPK/ERK | Ras, RAF, MEK, ERK | Cell proliferation, growth, survival. esmed.org | Hyperactive in many cancers. esmed.org |

| PI3K/Akt | PI3K, PTEN, Akt, mTOR | Cell survival, proliferation, metabolism, growth. cellsignal.comgenome.jp | Frequently altered in human cancers, contributes to therapy resistance. nih.govmdpi.com |

| NF-κB | IKK, IκBα, RelA (p65), p50 | Regulation of immune and inflammatory responses, cell survival. nih.gov | Dysregulated in inflammatory diseases and cancer. nih.gov |

| Apoptosis (Intrinsic) | Bcl-2 family (Bcl-2, Bax, Bak), Cytochrome c, Caspases (e.g., Caspase-9, -3) | Programmed cell death. aging-us.comfrontiersin.org | Evasion of apoptosis is a hallmark of cancer. mdpi.com |

>

Future Directions and Research Gaps

Deeper Elucidation of Molecular Targets and Pathways

While research has been conducted on the broader extracts of peony and related paeoniflorin (B1679553) compounds, the specific molecular interactions of debenzoylgalloylpaeoniflorin are not yet well-defined. Future investigations must prioritize the identification of its precise molecular targets. Studies on other monoterpenoids from Radix Paeoniae Alba suggest that key inflammatory pathways are likely points of interaction. For instance, research has shown that certain paeoniflorin derivatives can suppress the production of pro-inflammatory cytokines by inhibiting signaling pathways such as the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and nuclear factor-κB (NF-κB) pathways in lipopolysaccharide-stimulated cells. nih.gov Another study on the combined effects of paeoniflorin and curcumin (B1669340) pointed towards the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome pathway as a mechanism for hepatoprotection. mdpi.com A critical research gap is to determine if this compound acts on these same pathways or possesses unique mechanisms of action. Future studies should employ techniques like affinity chromatography, cellular thermal shift assays (CETSA), and computational docking simulations to identify direct binding proteins and validate these targets.

Comprehensive SAR Profiling of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For this compound, a comprehensive SAR profile is currently lacking. Research on paeoniflorin and its derivatives has indicated that the cage-like pinane (B1207555) skeleton, along with the benzoyl and glucosyl moieties, are crucial structural elements for certain biological effects. nih.gov One study highlighted that the presence of a galloyl group on the sugar moiety of related albiflorin (B1665693) compounds could significantly enhance anti-inflammatory effects. nih.gov This finding is particularly relevant for this compound, which features a galloyl group.

Future research should focus on the systematic synthesis and evaluation of this compound analogues. This would involve modifying key functional groups, such as the galloyl and acyl moieties, to understand their contribution to activity. By creating a library of related compounds and testing their efficacy in relevant biological assays, researchers can map the chemical features essential for its therapeutic effects. This knowledge is invaluable for designing new, potentially more potent and selective molecules for research purposes.

Table 1: Key Structural Moieties of Paeoniflorin Derivatives and Their Implied Importance

| Structural Moiety | Implied Importance in Bioactivity | Supporting Evidence |

| Pinane Skeleton | Forms the core cage-like structure, essential for the overall conformation and activity. | Considered a foundational element for the effects of paeoniflorin derivatives on memory impairment. nih.gov |

| Benzoyl Group | Important for activity; removal can alter or diminish effects. | Identified as a key structural element for effects on scopolamine-induced amnesia. nih.gov |

| Galloyl Group | May significantly enhance anti-inflammatory properties. | Found to increase the anti-inflammatory effects of albiflorin derivatives. nih.gov |

| Glucosyl Moiety | Crucial for activity; deglucosylation can lead to reduced efficacy. | Removal of the glucose moiety significantly reduced the memory-enhancing effects of a paeoniflorin derivative. nih.gov |

Integration of Omics Technologies (Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful, unbiased approach to understanding the global biological effects of a compound. researchgate.netnih.gov Proteomics, the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications within cells or tissues following treatment with this compound. nih.govacs.orgacs.org Metabolomics, which profiles the complete set of small-molecule metabolites, can provide a functional readout of the physiological state. nih.govnih.govoup.comrsc.orgmdpi.commdpi.comresearchgate.netplos.orgsemanticscholar.org